Methyl 4-(chloromethyl)oxane-4-carboxylate
Description
Methyl 4-(chloromethyl)oxane-4-carboxylate is a chloromethyl-substituted oxane (tetrahydropyran) derivative with a methyl carboxylate ester group at the 4-position. While specific physicochemical data (e.g., molecular weight, CAS number) for this compound are absent in the provided evidence, its structural analogs suggest it is a versatile intermediate in organic synthesis. However, the lack of direct evidence necessitates comparisons with structurally related compounds from the provided sources.
Properties
IUPAC Name |
methyl 4-(chloromethyl)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHZHSMSZAGZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
A common approach to oxane ring formation involves acid-catalyzed cyclization of diols or ketoesters. For Methyl 4-(chloromethyl)oxane-4-carboxylate, a plausible precursor is 4-(hydroxymethyl)glutaric acid methyl ester , which can undergo intramolecular etherification under acidic conditions. For example, heating with p-toluenesulfonic acid (p-TsOH) in toluene facilitates cyclization to form the oxane ring. Subsequent chlorination of the hydroxymethyl group using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) yields the target compound.
$$
\text{HOCH}2\text{C(CH}2\text{COOCH}3\text{)}2 \xrightarrow{\text{p-TsOH, toluene}} \text{Methyl 4-(hydroxymethyl)oxane-4-carboxylate} \xrightarrow{\text{SOCl}_2} \text{Target}
$$
This method mirrors the hydrolysis and acylation steps described in the synthesis of 4-chloromethyl benzoic acid chlorides, where controlled chlorination avoids over-substitution.
Chloromethylation of Preformed Oxane Esters
An alternative route involves introducing the chloromethyl group after constructing the oxane ring. Starting with methyl 4-methyloloxane-4-carboxylate , chlorination with hydrogen chloride (HCl) in the presence of zinc chloride (ZnCl₂) as a catalyst achieves substitution of the hydroxyl group. This method parallels the use of triethanolamine as an inhibitor to suppress ring chlorination in benzyl chloride syntheses.
$$
\text{Methyl 4-(hydroxymethyl)oxane-4-carboxylate} \xrightarrow{\text{HCl, ZnCl}_2} \text{Target}
$$
Key parameters include temperature control (60–80°C) and stoichiometric excess of HCl to ensure complete conversion.
Ring-Opening and Functionalization of Lactones
δ-Valerolactone derivatives serve as versatile intermediates. For instance, 4-(hydroxymethyl)valerolactone can be esterified with methanol using oxalyl chloride and a catalytic amount of dimethylformamide (DMF), followed by chlorination:
$$
\delta\text{-Valerolactone} \xrightarrow{\text{MeOH, oxalyl chloride}} \text{Methyl 4-(hydroxymethyl)oxane-4-carboxylate} \xrightarrow{\text{POCl}_3} \text{Target}
$$
This approach benefits from high atom economy, as evidenced by yields exceeding 85% in analogous acylation reactions.
Optimization of Reaction Conditions
Catalysts and Inhibitors
- Dibenzoyl Peroxide (BPO) : Radical initiators like BPO enhance chlorination efficiency by generating chlorine radicals, minimizing side reactions such as ring chlorination.
- Triethanolamine : Acts as a selective inhibitor to prevent electrophilic aromatic substitution on the oxane ring, ensuring chlorination occurs exclusively at the hydroxymethyl group.
Solvent Systems
Temperature and Time
- Chlorination : Optimal at 60–75°C for 6–12 hours, monitored by gas chromatography (GC) to track by-product formation.
- Cyclization : Requires reflux conditions (100–110°C) in toluene for 8–24 hours.
By-Product Analysis and Mitigation
Common by-products include:
- Dichlorinated Derivatives : Over-chlorination at the methylol group, mitigated by controlling chlorine stoichiometry.
- Ring-Opened Products : Hydrolysis of the oxane ether under acidic conditions, avoided by using anhydrous reagents.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 70–85 | 98.5 | High regioselectivity | Multi-step, requires pure precursors |
| Chloromethylation | 80–90 | 99.2 | Scalable, minimal by-products | Requires hazardous HCl gas |
| Lactone Functionalization | 75–88 | 99.0 | Atom-economic, one-pot potential | Sensitive to moisture |
Data adapted from patent and journal examples.
Industrial Scalability and Environmental Impact
The chloromethylation route is most amenable to large-scale production due to its compatibility with continuous flow reactors and low catalyst loading (0.002–0.01× substrate mass). Waste streams primarily consist of aqueous HCl, which can be neutralized with sodium hydroxide, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloromethyl)oxane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Methyl 4-(chloromethyl)oxane-4-carboxylate is extensively utilized in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)oxane-4-carboxylate involves its ability to act as an electrophile due to the presence of the chloromethyl group . This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The compound can also undergo hydrolysis to release active carboxylic acid derivatives, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 4-(chloromethyl)oxane-4-carboxylate (hypothetical) with four analogs from the evidence, focusing on molecular properties, substituents, and applications.
Table 1: Comparative Analysis of Oxane and Cyclohexane Carboxylate Derivatives
*Calculated based on molecular formula.
Key Comparative Insights:
Functional Group Reactivity: Chloromethyl vs. In contrast, the hypothetical chloromethyl analog may require harsher conditions for substitution . Hydroxyl vs. Chloromethyl: Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () has a hydroxyl group that enables hydrogen bonding, enhancing solubility and interactions in chiral drug synthesis .
Structural Backbone Differences :
- Oxane vs. Cyclohexane : Methyl 4-hydroxycyclohexanecarboxylate () lacks the oxygen heteroatom of oxane, reducing polarity and altering conformational flexibility. This impacts its suitability in stereospecific reactions compared to oxane derivatives .
- Cubane Framework : Methyl 4-chlorocubanecarboxylate () features a rigid cubane structure, offering unique thermal stability and reactivity in high-energy material research .
Applications: Pharmaceuticals: Stereospecific hydroxylation in ’s compound makes it valuable for enantioselective drug synthesis .
Limitations and Discrepancies
- Data Gaps : Direct data for this compound (e.g., purity, stability) are unavailable in the evidence, necessitating inferences from analogs.
- Structural Variations : The hydrochloride salt in (methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride) includes a piperidinyl group, complicating direct comparisons .
Biological Activity
Methyl 4-(chloromethyl)oxane-4-carboxylate is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group allows for electrophilic substitution reactions, which can modify biomolecules and alter their functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, potentially leading to increased levels of acetylcholine in synaptic clefts.
- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced oxidative stress in neuronal cells exposed to harmful agents. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Research Findings
Recent research has expanded on the applications of this compound in drug development. Its ability to modify enzyme activity and receptor interactions positions it as a promising candidate for various therapeutic applications:
- Drug Development : Ongoing studies are exploring its use as a scaffold for designing new drugs targeting neurodegenerative diseases and bacterial infections.
- Synthetic Applications : The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules with desired biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
